Boc-4-mercaptophenylalanine: Structural Identity, Synthesis, and Applications in Peptide Engineering
Boc-4-mercaptophenylalanine: Structural Identity, Synthesis, and Applications in Peptide Engineering
Executive Summary
Boc-4-mercaptophenylalanine (Boc-Phe(4-SH)-OH) is a specialized non-canonical amino acid used primarily in advanced peptide synthesis, native chemical ligation (NCL), and the development of redox-sensitive bioconjugates. Distinguished by a para-thiol group on the phenyl ring, this residue serves as a critical "handle" for site-specific modification, including thiol-ene click chemistry, disulfide stapling, and enzymatic prenylation.
Due to the high susceptibility of the free thiol to oxidation (forming disulfide dimers), this compound is frequently synthesized in situ or supplied in S-protected forms (e.g., S-acetamidomethyl or S-trityl). This guide details the structural specifications, validated synthesis routes from halogenated precursors, and handling protocols required to maintain the integrity of the thiol functionality during solid-phase peptide synthesis (SPPS).
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers
The core molecule is the N-tert-butoxycarbonyl (Boc) protected derivative of 4-mercaptophenylalanine. Researchers must distinguish between the free thiol form (unstable) and S-protected derivatives (stable).
| Property | Detail |
| Common Name | Boc-4-mercaptophenylalanine; Boc-p-mercapto-L-phenylalanine |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfanylphenyl)propanoic acid |
| Molecular Formula | C₁₄H₁₉NO₄S (Free Thiol) |
| Molecular Weight | 297.37 g/mol |
| Stereochemistry | L-isomer (2S) |
CAS Registry Numbers
Direct commercial sources for the free thiol are rare due to dimerization. The following CAS numbers represent the parent amino acid and its stable precursors/derivatives:
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Unprotected Parent (Free Thiol): 84053-10-1 (L-Phenylalanine, 4-mercapto-)[1]
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S-Acetamidomethyl (S-Acm) Protected Derivative: 88170-83-6 (Boc-Phe(4-S-Acm)-OH)
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Starting Material (Boc-4-iodo-Phe): 62129-44-6 (Boc-4-iodo-L-phenylalanine)[2][3]
Structural Features
The molecule consists of a phenylalanine backbone modified at the para position with a sulfhydryl (-SH) group.
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N-Terminus: Protected by Boc (acid-labile, removed by TFA).[4][5]
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Side Chain: Aromatic thiol. The pKa of the aryl thiol (~6.0–6.5) is significantly lower than alkyl thiols (e.g., Cysteine, pKa ~8.5), making it a superior nucleophile at physiological pH.
Part 2: Synthesis & Production Strategies
The synthesis of Boc-4-mercaptophenylalanine typically avoids direct manipulation of the free thiol until the final steps. The industry-standard route utilizes a Cross-Coupling Strategy starting from Boc-4-iodo-phenylalanine.
Route A: Palladium/Copper-Catalyzed Cross-Coupling
This method is preferred for its high yield and retention of stereochemistry.
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Starting Material: Boc-4-iodo-L-phenylalanine (CAS 62129-44-6).[2]
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Thiolation: The aryl iodide is coupled with a thiol surrogate, typically potassium thioacetate (KSAc) or trityl thiol , using a Palladium (Pd) or Copper (Cu) catalyst.
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Intermediate: Boc-Phe(4-SAc)-OH (S-acetyl protected).
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Hydrolysis (In Situ): The acetyl group is removed using mild base (e.g., hydrazine or hydroxylamine) immediately prior to use or after peptide assembly.
Route B: Chlorosulfonation (Historical)
Older methods involved chlorosulfonation of Boc-Phe-OH followed by reduction. This route is less favored today due to harsh conditions that can degrade the Boc group or cause racemization.
Visualization of Synthesis Pathway
The following diagram illustrates the conversion of Boc-4-iodo-Phe to the target thiol using a thioacetate intermediate.
Caption: Synthesis of Boc-4-mercaptophenylalanine via Copper-mediated cross-coupling with thioacetate.
Part 3: Applications in Drug Development[7][8]
Native Chemical Ligation (NCL) Surrogate
While Cysteine is the standard for NCL, 4-mercaptophenylalanine offers a unique "aryl thiol" handle. It facilitates ligation at Phenylalanine sites (after desulfurization), expanding the scope of NCL to hydrophobic regions of proteins where Cysteine is absent.
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Mechanism: The aryl thiol attacks the C-terminal thioester of the incoming peptide, forming a thioester intermediate which then undergoes S-to-N acyl shift.
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Advantage: The lower pKa of the aryl thiol allows ligation at slightly acidic pH (pH 5.0–6.0), reducing side reactions like thioester hydrolysis.
Peptide Stapling & Macrocyclization
The rigid phenyl ring restricts conformational freedom. Forming a disulfide bridge between two 4-mercaptophenylalanine residues (or one 4-mercaptophenylalanine and one Cysteine) creates a "staple" that stabilizes alpha-helical structures more effectively than flexible alkyl disulfides.
Enzymatic Prenylation
Recent studies identify 4-mercaptophenylalanine as a substrate for prenyltransferases (e.g., SirD). This allows for the enzymatic attachment of dimethylallyl or geranyl groups to the thiol, creating lipopeptides with enhanced membrane permeability.
Part 4: Experimental Protocols
Protocol 4.1: Deprotection of S-Acetyl Group (On-Resin)
If the amino acid is incorporated into a peptide as Boc-Phe(4-SAc)-OH, the acetyl group must be removed to expose the free thiol.
Reagents:
Procedure:
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Swell Resin: Suspend the peptide-resin in DMF for 20 minutes.
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Deprotection Cocktail: Prepare a solution of 2% (v/v) Hydrazine hydrate in DMF.
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Reaction: Add the cocktail to the resin. Agitate gently at room temperature for 30 minutes. Note: Avoid strong bases which can remove the Fmoc group if using Fmoc chemistry, though this guide focuses on Boc chemistry.
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Wash: Filter and wash the resin extensively with DMF (5x) and DCM (5x) to remove all traces of hydrazine.
-
Validation: Perform an Ellman’s Test. A bright yellow color indicates the presence of free thiols.
Protocol 4.2: Handling & Storage
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Oxidation Risk: The free thiol oxidizes rapidly in air to form the disulfide dimer (Boc-Phe(4-S-S-4)-Phe-Boc).
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Storage: Store S-protected derivatives at -20°C. If holding the free thiol, store under Argon atmosphere.
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Reduction: If dimerization occurs, treat with TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) in aqueous buffer (pH 7) to regenerate the monomer.
References
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LookChem . (n.d.). L-Phenylalanine, 4-mercapto- (CAS 84053-10-1).[1] Retrieved from
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MolAid . (2024). L-S-(acetamidomethyl)-N-alpha-t-butoxycarbonyl-4-mercaptophenylalanine (CAS 88170-83-6).[1] Retrieved from
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Rudolf, J. D., & Poulter, C. D. (2013). Tyrosine O-Prenyltransferase SirD Catalyzes S-, C-, and N-Prenylations on Tyrosine and Tryptophan Derivatives. Biochemistry. Retrieved from
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ChemRxiv . (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine.[4] (Analogous chemistry for 4-isomer). Retrieved from
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Sigma-Aldrich . (n.d.). Boc-4-iodo-L-phenylalanine (CAS 62129-44-6).[2] Retrieved from
Sources
- 1. lookchem.com [lookchem.com]
- 2. peptide.com [peptide.com]
- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
